(1-(Pyridin-3-yl)piperidin-3-yl)methanol
Description
Properties
Molecular Formula |
C11H16N2O |
|---|---|
Molecular Weight |
192.26 g/mol |
IUPAC Name |
(1-pyridin-3-ylpiperidin-3-yl)methanol |
InChI |
InChI=1S/C11H16N2O/c14-9-10-3-2-6-13(8-10)11-4-1-5-12-7-11/h1,4-5,7,10,14H,2-3,6,8-9H2 |
InChI Key |
XJZNENYZADVBJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C2=CN=CC=C2)CO |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for 1 Pyridin 3 Yl Piperidin 3 Yl Methanol and Analogues
Approaches to Piperidine (B6355638) Ring Functionalization
The functionalization of the piperidine ring is a key aspect of the synthesis, involving the introduction of both the N-substituent and the hydroxymethyl group at specific positions.
N-Substituent Introduction via Alkylation and Reductive Amination
The introduction of the pyridin-3-yl group onto the nitrogen atom of the piperidine ring is a critical step. This is commonly achieved through two primary methods: N-alkylation and reductive amination.
N-Alkylation: This direct approach involves the reaction of a piperidine precursor with an alkylating agent. For instance, (piperidin-3-yl)methanol can be reacted with a 3-halopyridine, such as 3-bromopyridine (B30812) or 3-chloropyridine, in the presence of a base. Common bases used for this purpose include potassium carbonate (K2CO3) or sodium hydride (NaH) in a solvent like dimethylformamide (DMF). researchgate.net The reaction typically proceeds by stirring the components at room temperature or with gentle heating to facilitate the formation of the N-pyridyl bond. researchgate.net To avoid the formation of quaternary ammonium (B1175870) salts, the alkylating agent is often added slowly to ensure the piperidine remains in excess. researchgate.net
Reductive Amination: Reductive amination offers a powerful and reliable alternative for forming the C-N bond, effectively preventing the overalkylation that can occur with direct alkylation. harvard.edumasterorganicchemistry.com This two-step process begins with the condensation of an amine and a carbonyl compound to form an imine or iminium ion, which is then reduced to the desired amine. harvard.eduyoutube.com In the context of synthesizing (1-(pyridin-3-yl)piperidin-3-yl)methanol, this would involve reacting pyridine-3-carbaldehyde with (piperidin-3-yl)methanol to form an intermediate imine, which is subsequently reduced.
Several reducing agents are suitable for this transformation, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) and sodium cyanoborohydride (NaBH3CN) being particularly effective. harvard.edumasterorganicchemistry.com Sodium triacetoxyborohydride is a highly selective reagent for reductive amination and is often used with acetic acid as a proton donor. harvard.edu Sodium cyanoborohydride is also widely used due to its ability to selectively reduce iminium ions in the presence of carbonyl groups, typically at a controlled pH of 6-7. harvard.edu The choice of reducing agent can be critical; for example, sodium cyanoborohydride is less reactive towards ketones and aldehydes than sodium borohydride (B1222165) (NaBH4), which can also be used but may require more careful control of reaction conditions. masterorganicchemistry.comyoutube.com
| Method | Reagents | Conditions | Advantages | Disadvantages |
| N-Alkylation | 3-halopyridine, piperidin-3-yl)methanol, Base (e.g., K2CO3, NaH) | Room temperature or gentle heating in a solvent like DMF researchgate.net | Direct, one-step process. | Potential for overalkylation leading to quaternary salts. researchgate.net |
| Reductive Amination | Pyridine-3-carbaldehyde, piperidin-3-yl)methanol, Reducing agent (e.g., NaBH(OAc)3, NaBH3CN) | Typically mild conditions, may involve pH control. harvard.edu | High selectivity, avoids overalkylation, generally high yielding. harvard.edumasterorganicchemistry.com | Two-step process (imine formation and reduction). |
Introduction of the Hydroxymethyl Group at the Piperidine C3 Position
The hydroxymethyl group at the C3 position of the piperidine ring is a key functional handle. The introduction of this group can be achieved through various synthetic routes, often starting from a precursor like 3-aminopyridine. cbijournal.com One common strategy involves the reduction of a carboxylic acid or ester group at the C3 position.
For example, a commercially available starting material such as ethyl nipecotate (ethyl piperidine-3-carboxylate) can be reduced to (piperidin-3-yl)methanol. This reduction is typically carried out using a strong reducing agent like lithium aluminum hydride (LiAlH4) in an appropriate solvent such as tetrahydrofuran (B95107) (THF).
Alternatively, synthetic strategies can be designed to build the piperidine ring with the hydroxymethyl group already in place or in a protected form. This can involve multi-step sequences starting from acyclic precursors.
Pyridine (B92270) Moiety Integration and Diversification
The integration and subsequent modification of the pyridine ring are essential for creating a diverse range of analogues.
Strategies for C-N Bond Formation with Pyridyl Fragments
The formation of the C-N bond between the piperidine nitrogen and the pyridine ring is a cornerstone of the synthesis. Besides the N-alkylation and reductive amination methods discussed earlier, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are highly effective. chemspider.com
The Buchwald-Hartwig amination involves the reaction of an amine with an aryl halide or triflate in the presence of a palladium catalyst and a strong base. purdue.edu For the synthesis of this compound, this would entail coupling (piperidin-3-yl)methanol with a 3-halopyridine. The reaction typically employs a palladium precatalyst, such as Pd2(dba)3 (tris(dibenzylideneacetone)dipalladium(0)), and a phosphine (B1218219) ligand, like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), with a base such as sodium tert-butoxide (NaOtBu). chemspider.com This method is highly versatile and tolerates a wide range of functional groups, making it a powerful tool for generating analogues. Metal-free methods for C-N bond formation with polyhalogenated pyridines have also been developed, offering an alternative under mild conditions. rsc.org
Synthetic Routes for Pyridine Ring Modifications
Diversification of the pyridine moiety allows for the exploration of structure-activity relationships. Modifications to the pyridine ring can be introduced either before or after its coupling to the piperidine ring. Pre-functionalized pyridines, such as those with substituents at various positions, can be used in the coupling reactions described above. For instance, substituted 3-halopyridines can be employed in N-alkylation or Buchwald-Hartwig reactions to generate a library of analogues.
Alternatively, the pyridine ring can be modified after the core this compound structure has been assembled. This can involve reactions such as electrophilic aromatic substitution, nucleophilic aromatic substitution, or metal-catalyzed cross-coupling reactions on the pyridine ring, provided the existing functional groups are compatible or appropriately protected.
Convergent and Linear Synthesis Pathways
The synthesis of this compound and its analogues can be approached through either linear or convergent strategies. uniurb.ityoutube.com
| Synthesis Type | Description | Advantages | Disadvantages |
| Linear | Sequential reaction steps to build the molecule. youtube.comyoutube.com | Simpler to plan and conceptualize. | Overall yield can be low due to the multiplicative effect of individual step yields. uniurb.ityoutube.com |
| Convergent | Independent synthesis of fragments followed by coupling. youtube.comscholarsresearchlibrary.com | Higher overall yields, greater efficiency, allows for late-stage diversification. youtube.comscholarsresearchlibrary.com | May require more complex planning and synthesis of individual fragments. |
Stereoselective Synthesis of Chiral this compound Isomers
The synthesis of specific stereoisomers of this compound is crucial for investigating their distinct pharmacological profiles. Chiral piperidine moieties are prevalent in numerous drug candidates, highlighting the importance of accessing enantiomerically pure forms. nih.govsnnu.edu.cn Strategies to obtain chiral isomers generally fall into two main categories: asymmetric synthesis, which creates a specific enantiomer directly, and the resolution of a racemic mixture.
A significant advancement in the asymmetric synthesis of 3-substituted piperidines involves a rhodium-catalyzed asymmetric reductive Heck reaction. nih.govacs.org This method allows for the creation of enantioenriched 3-substituted tetrahydropyridines from arylboronic acids and a dihydropyridine (B1217469) precursor. nih.govacs.org These tetrahydropyridines can then be reduced to the corresponding chiral piperidines. nih.gov Although not yet reported specifically for this compound, this strategy represents a viable pathway. The general three-step process would involve:
Partial reduction of pyridine. nih.govacs.org
Rhodium-catalyzed asymmetric carbometalation. nih.govacs.org
A subsequent reduction step to yield the enantioenriched piperidine. nih.govacs.org
The key to enantioselectivity in this process is the use of a chiral phosphine ligand in the rhodium-catalyzed step. The table below summarizes the effect of different ligands and conditions on a model reaction, which could be adapted for the synthesis of the target compound's precursors.
Table 1: Optimization of Rh-Catalyzed Asymmetric Reductive Heck Reaction for a Model Substrate
| Entry | Ligand | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|---|
| 1 | (S)-SEGPHOS | Toluene/THP/H₂O | 70 | 81 | 96 |
| 2 | (S)-SEGPHOS | Toluene/THP/H₂O | 70 | - | - |
| 3 | (R,R)-DIOP | Toluene/THP/H₂O | 70 | <10 | - |
| 4 | (R)-BINAP | Toluene/THP/H₂O | 70 | 45 | 80 |
| 5 | (S)-Phos | Toluene/THP/H₂O | 70 | 30 | 75 |
Data derived from a model reaction described in literature, illustrating the potential for optimization. acs.org
Another common strategy for obtaining enantiomerically pure compounds is the resolution of a racemic mixture. libretexts.orgrsc.org This can be achieved by converting the enantiomers into diastereomers, which have different physical properties and can be separated. mdpi.comgoogle.com For an alcohol like this compound, this can be accomplished by reaction with a chiral acid to form diastereomeric esters. These esters can then be separated by methods like fractional crystallization or chromatography. libretexts.org Subsequent hydrolysis of the separated esters would yield the pure enantiomers of the alcohol. libretexts.org
A similar approach has been successfully used in the resolution of other chiral piperidine derivatives. For instance, racemic 3-(piperidin-3-yl)-1H-indole derivatives have been resolved by N-alkylation with a chiral reagent, (S)-2-(4-toluenesulfonyloxy)-phenylacetic amide. nih.gov The resulting diastereomers were separated using high-performance liquid chromatography (HPLC), and subsequent hydrogenolysis removed the chiral auxiliary to provide the pure enantiomers. nih.gov This methodology is outlined in the following table.
Table 2: Example of Diastereomer Resolution for Chiral Piperidine Synthesis
| Racemic Precursor | Chiral Reagent | Diastereomer Separation Method | Final Step | Product |
|---|---|---|---|---|
| 3-(piperidin-3-yl)-1H-indole | (S)-2-(4-toluenesulfonyloxy)-phenylacetic amide | HPLC | Hydrogenolysis (H₂, Pd/C) | (R)- and (S)-3-(piperidin-3-yl)-1H-indole |
This table illustrates a proven method for resolving racemic piperidine derivatives, which is applicable in principle to the target compound. nih.gov
Furthermore, chiral chromatography can be employed directly to separate the enantiomers of this compound. mdpi.com This technique utilizes a chiral stationary phase that interacts differently with each enantiomer, leading to different retention times and allowing for their separation. mdpi.com While this method can be highly effective, it often requires significant optimization of the chromatographic conditions.
Advanced Analytical Characterization of 1 Pyridin 3 Yl Piperidin 3 Yl Methanol
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are paramount in determining the chemical structure of molecules. By analyzing the interaction of electromagnetic radiation with the compound, detailed information about its atomic and molecular composition can be obtained.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
The ¹H NMR spectrum is expected to show distinct signals for the protons on the pyridine (B92270) ring, the piperidine (B6355638) ring, and the hydroxymethyl group. The pyridine protons would appear in the aromatic region (typically δ 7.0-8.5 ppm), with their splitting patterns revealing their substitution pattern. The protons on the piperidine ring would be found in the aliphatic region (typically δ 1.5-4.0 ppm), with their chemical shifts and multiplicities depending on their position relative to the nitrogen atom and the hydroxymethyl group. The methylene (B1212753) protons of the hydroxymethyl group would likely appear as a doublet, coupled to the adjacent methine proton.
The ¹³C NMR spectrum would complement the ¹H NMR data, showing distinct signals for each unique carbon atom. The carbons of the pyridine ring would resonate in the downfield region (typically δ 120-150 ppm). The piperidine ring carbons would appear in the range of δ 20-60 ppm, while the carbon of the hydroxymethyl group would be expected around δ 60-70 ppm.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for (1-(Pyridin-3-yl)piperidin-3-yl)methanol
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Pyridine C2 | 8.2-8.4 | ~148 |
| Pyridine C4 | 7.2-7.4 | ~124 |
| Pyridine C5 | 7.1-7.3 | ~135 |
| Pyridine C6 | 8.0-8.2 | ~140 |
| Piperidine C2 | 3.6-3.8 | ~50 |
| Piperidine C3 | 1.8-2.0 | ~35 |
| Piperidine C4 | 1.2-1.4 (ax), 1.9-2.1 (eq) | ~30 |
| Piperidine C5 | 2.8-3.0 | ~52 |
| Piperidine C6 | 3.6-3.8 | ~50 |
| CH₂OH | 3.4-3.6 | ~65 |
Note: These are predicted values and may vary depending on the solvent and other experimental conditions.
Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by measuring the vibrations of its bonds. For this compound, these techniques would confirm the presence of the hydroxyl (-OH), amine (C-N), and aromatic (C=C, C-H) groups.
The IR spectrum would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group. The C-H stretching vibrations of the pyridine and piperidine rings would appear around 2800-3100 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine ring would be observed in the 1400-1600 cm⁻¹ region. The C-N stretching of the piperidine ring would likely be found in the 1000-1200 cm⁻¹ range.
Table 2: Expected IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| Hydroxyl (-OH) | O-H Stretch | 3200-3600 (broad) |
| Aromatic C-H | C-H Stretch | 3000-3100 |
| Aliphatic C-H | C-H Stretch | 2850-2960 |
| Pyridine Ring | C=C and C=N Stretch | 1400-1600 |
| Piperidine C-N | C-N Stretch | 1000-1200 |
Mass Spectrometry for Molecular Formula and Fragmentation Analysis
Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization. This data is crucial for confirming the molecular formula and gaining insights into the compound's structure.
For this compound, high-resolution mass spectrometry (HRMS) would be used to determine its exact molecular weight, allowing for the confirmation of its molecular formula, C₁₁H₁₆N₂O.
The fragmentation pattern in the mass spectrum would show characteristic losses of small molecules or radicals. Common fragmentation pathways for this compound would likely involve the cleavage of the bond between the piperidine ring and the hydroxymethyl group, loss of a water molecule from the alcohol, and fragmentation of the piperidine and pyridine rings. Predicted collision cross-section (CCS) values for various adducts of the molecule have been calculated, which can aid in its identification in complex mixtures when coupled with liquid chromatography. nih.gov
Table 3: Predicted Collision Cross Section (CCS) Values for Adducts of this compound. nih.gov
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 193.13355 | 143.9 |
| [M+Na]⁺ | 215.11549 | 149.1 |
| [M-H]⁻ | 191.11899 | 145.5 |
| [M+NH₄]⁺ | 210.16009 | 159.5 |
| [M+K]⁺ | 231.08943 | 145.9 |
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic methods are essential for separating the target compound from impurities and for quantifying its purity. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most commonly used techniques for this purpose.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)
HPLC and UPLC separate compounds based on their differential partitioning between a stationary phase (the column) and a mobile phase (the eluent). For a polar compound like this compound, a reversed-phase HPLC method would likely be suitable. This would involve a non-polar stationary phase (e.g., C18) and a polar mobile phase, such as a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol (B129727), often with a modifier like formic acid or trifluoroacetic acid to improve peak shape and resolution.
The purity of the compound is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. UPLC, with its smaller particle size columns, offers higher resolution, faster analysis times, and lower solvent consumption compared to traditional HPLC. While a specific validated method for this compound is not publicly documented, a general method can be proposed.
Table 4: Suggested HPLC Parameters for Purity Assessment of this compound
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
X-ray Crystallography for Solid-State Structure Determination
To date, there is no publicly available crystal structure for this compound in crystallographic databases. Obtaining a suitable single crystal of the compound would be the first and often most challenging step in this analysis. If a crystal structure were determined, it would provide unambiguous proof of the compound's connectivity and stereochemistry, and reveal details about intermolecular interactions, such as hydrogen bonding, in the solid state.
Structure Activity Relationship Sar Investigations and Rational Design of 1 Pyridin 3 Yl Piperidin 3 Yl Methanol Analogues
Exploration of Substituent Effects on Biological Activity
The biological activity of the (1-(Pyridin-3-yl)piperidin-3-yl)methanol scaffold is highly sensitive to the nature and position of various substituents. SAR studies focus on dissecting how modifications to its core components influence interactions with target proteins, thereby modulating efficacy and selectivity.
The N1-pyridyl moiety is a critical pharmacophoric element in many biologically active compounds, serving as a versatile scaffold in medicinal chemistry. nih.gov Its significance stems from its ability to engage in various non-covalent interactions, including hydrogen bonding, π-stacking, and dipole-dipole interactions, which are crucial for molecular recognition at the target's binding site. The nitrogen atom in the pyridine (B92270) ring, with its lone pair of electrons, can act as a hydrogen bond acceptor, a key interaction for anchoring a ligand to its receptor. nih.gov The aromatic nature of the ring also allows for favorable π-π stacking or cation-π interactions with aromatic amino acid residues like tyrosine, tryptophan, or phenylalanine in the protein's active site. researchgate.net
In several classes of compounds, the pyridyl group has been shown to be essential for potency. For instance, in the development of β-secretase (BACE-1) inhibitors, pyridine analogs often proved to be more potent than their pyrimidine (B1678525) counterparts, although sometimes with a trade-off in selectivity. acs.org Similarly, studies on novel M4 muscarinic acetylcholine (B1216132) receptor antagonists demonstrated that replacing a pyridazine (B1198779) ring with a pyridine core led to a loss of activity, highlighting the specific electronic and steric requirements of the target. nih.gov The basicity of the pyridine nitrogen can also be a critical factor, as it influences the compound's ionization state at physiological pH and its ability to form key interactions. researchgate.net The strategic placement of the nitrogen atom within the aromatic ring (e.g., 2-pyridyl, 3-pyridyl, or 4-pyridyl) can drastically alter the geometry and electronic profile of the molecule, leading to significant differences in biological activity. nih.gov
The hydroxymethyl group at the C3 position of the piperidine (B6355638) ring (-CH₂OH) is a pivotal functional group that can significantly influence the pharmacological profile of the analogues. This group can act as both a hydrogen bond donor (via the hydroxyl proton) and a hydrogen bond acceptor (via the oxygen's lone pairs). These interactions can anchor the ligand within the target's binding pocket, contributing to binding affinity and specificity.
Modification of this group is a common strategy in medicinal chemistry to fine-tune a compound's properties. For example, converting the alcohol to an ether (O-alkylation) or an ester can modulate potency, selectivity, solubility, and metabolic stability. nih.gov Studies on N-arylbutenyl derivatives of piperidine have shown that compounds containing an ester group exhibit different toxicity profiles compared to their non-esterified counterparts. nih.gov While some research on related iminosugar scaffolds suggests that the hydroxymethyl group may not be strictly essential for potency, its derivatization often leads to enhanced selectivity for specific biological targets. nih.gov Therefore, the C3-hydroxymethyl group represents a key vector for modification, allowing for the exploration of the binding pocket's steric and electronic requirements and for the optimization of pharmacokinetic properties.
Substituting the hydrogen atoms on the pyridine ring of the N1-pyridyl moiety provides a powerful tool for optimizing the biological activity and physicochemical properties of the analogues. The nature and position of these substituents can profoundly alter the molecule's electronic distribution, lipophilicity, and steric profile.
Structure-activity relationship studies have revealed general trends. For instance, the introduction of halogen atoms or bulky groups can sometimes lead to lower biological activity. nih.gov Conversely, strategically placed methoxy (B1213986) (-OMe), hydroxyl (-OH), or amino (-NH₂) groups can enhance activity. nih.gov
Halogen substitution is a particularly common and effective strategy:
Fluorine: The introduction of a fluorine atom can significantly alter the basicity of the pyridine nitrogen, which in turn affects its interactions with the target. researchgate.net The strong electron-withdrawing nature of fluorine can lower the pKa of the pyridine, potentially improving membrane permeability and reducing off-target effects associated with high basicity. It can also form favorable interactions (e.g., hydrogen bonds, dipole interactions) within the binding site and block sites of metabolism, thereby improving the pharmacokinetic profile. nih.gov In some BACE-1 inhibitors, a 2-fluoropyridine (B1216828) moiety was found in potent compounds. acs.org
Chlorine: Chlorine substitution also modulates electronic properties and can enhance binding through halogen bonding. In the development of certain inhibitors, analogues featuring a 5-chloropyridin-3-yl group were synthesized, though in this case, they showed reduced potency compared to other derivatives. acs.orgacs.org
The table below summarizes the general impact of pyridine ring substituents on the activity of related heterocyclic compounds.
| Substituent Type | General Impact on Activity | Rationale / Mechanism | Supporting Evidence |
| Halogens (F, Cl) | Can increase or decrease potency; often improves pharmacokinetic properties. | Modulates pKa, blocks metabolic sites, can form halogen bonds. researchgate.netnih.gov | 2-Fluoropyridine and 5-chloropyridin-3-yl moieties used in inhibitor design. acs.org |
| Electron-Donating (e.g., -OMe, -OH) | Often enhances activity. | Can act as hydrogen bond donors/acceptors, increasing binding affinity. nih.gov | Presence of -OMe and -OH groups correlated with enhanced antiproliferative activity. nih.gov |
| **Electron-Withdrawing (e.g., -CN, -NO₂) ** | Can enhance activity, particularly in specific positions. | Alters electronic distribution, potentially improving interactions with polar residues. acs.org | Phenyl rings with electron-withdrawing groups enhanced activity in one series. acs.org |
| Bulky Groups | Often decreases activity. | Can cause steric hindrance, preventing optimal fit in the binding pocket. nih.gov | General observation in SAR studies of pyridine derivatives. nih.gov |
Conformational Analysis and Stereochemical Influences on Activity
The piperidine ring typically adopts a low-energy chair conformation. However, the orientation of the substituents—the N1-pyridyl group and the C3-hydroxymethyl group—can be either axial or equatorial. The equilibrium between these conformations, and the preferred conformation for binding, can significantly impact activity. Furthermore, the rotational freedom around the N1-C(pyridyl) bond dictates the relative orientation of the two ring systems. Constraining the piperidine ring, for example by creating bridged analogues, has been used as a strategy to probe the receptor-preferred conformation. nih.gov Such studies have sometimes revealed a high tolerance for different piperidine ring conformations at the binding site. nih.gov
The compound this compound has a chiral center at the C3 position of the piperidine ring. Therefore, it exists as a pair of enantiomers, (R) and (S). It is common for biological targets, which are themselves chiral, to exhibit stereoselective binding, where one enantiomer has significantly higher affinity or efficacy than the other. In the development of BACE-1 inhibitors with related scaffolds, the (R)-enantiomers consistently demonstrated greater activity than their (S)-counterparts. acs.org This stereoselectivity underscores the importance of a precise three-dimensional fit between the ligand and its binding site. The synthesis of enantiomerically pure compounds is therefore essential to maximize therapeutic effects and minimize potential off-target effects from the less active or inactive enantiomer.
Scaffold Derivatization and Optimization Strategies
Once a promising lead compound like this compound is identified, various derivatization and optimization strategies are employed to enhance its drug-like properties. These strategies aim to improve potency, selectivity, metabolic stability, and pharmacokinetic parameters.
One powerful technique is scaffold hopping , which involves replacing the core molecular framework (the scaffold) with a structurally different but functionally equivalent one (a bioisostere). nih.govnih.gov This approach can lead to novel chemical entities with improved properties or a more favorable intellectual property position. For example, a pyrimidine core might be replaced with a pyrazole (B372694) to improve physicochemical characteristics while maintaining the key binding interactions. nih.gov
Other common derivatization strategies include:
Systematic substitution analysis: As detailed in section 4.1, adding or modifying substituents on the pyridine and piperidine rings.
Conformational constraint: Introducing structural elements, such as additional rings or double bonds, to reduce the molecule's flexibility and lock it into a more bioactive conformation. nih.gov This can increase binding affinity by reducing the entropic penalty of binding.
Bioisosteric replacement: Replacing specific functional groups with others that have similar steric and electronic properties but may offer improved metabolic stability or other advantages. For instance, a carboxylic acid could be replaced with a tetrazole.
Structure-based design: If the three-dimensional structure of the target protein is known, computational methods can be used to design analogues that fit optimally into the binding site and form specific, favorable interactions. nih.gov
These optimization efforts often involve multi-parameter optimization, where chemists aim to find a balance between various, sometimes competing, properties to develop a successful drug candidate. nih.gov
Ligand Efficiency and Molecular Descriptors in Design
In modern drug discovery, the rational design of analogues is heavily guided by various calculated molecular descriptors and efficiency metrics. These tools help chemists to prioritize compounds and to optimize leads more effectively, avoiding issues like "molecular obesity" (where potency gains come at the cost of excessively large and lipophilic molecules). sciforschenonline.org
Two of the most widely used metrics are:
Ligand Efficiency (LE): This metric normalizes binding affinity (potency) for the size of the molecule, typically measured by the number of non-hydrogen atoms (heavy atom count, HAC). It provides a measure of the average binding energy per atom. A higher LE value is generally desirable, especially in early-stage discovery, as it suggests a more efficient binding interaction. A commonly accepted target value for LE during lead optimization is to maintain it above 0.3. researchgate.net
Lipophilic Ligand Efficiency (LLE or LiPE): This metric assesses the relationship between potency and lipophilicity (logP or logD). It is calculated as pIC₅₀ (or pEC₅₀) minus logP. wikipedia.org LLE is crucial because high lipophilicity is often associated with poor solubility, high metabolic clearance, off-target toxicity, and promiscuous binding. nih.gov The goal is to increase potency without a corresponding increase in lipophilicity. An increasing LLE during an optimization campaign indicates that potency is being gained more efficiently than lipophilicity. sciforschenonline.org A suggested target range for LLE is between 5 and 7. csmres.co.uk
The table below shows key molecular descriptors and efficiency metrics used in drug design.
| Metric | Formula / Definition | Desired Range / Goal | Rationale |
| Ligand Efficiency (LE) | (1.37 * pIC₅₀) / HAC | > 0.3 | Measures binding efficiency per atom, helps select smaller, more efficient fragments and leads. researchgate.netcsmres.co.uk |
| Lipophilic Ligand Efficiency (LLE/LiPE) | pIC₅₀ - logP (or logD) | > 5-7 | Balances potency against lipophilicity to avoid issues associated with high "greasiness". wikipedia.orgcsmres.co.uk |
| Molecular Weight (MW) | Sum of atomic weights | < 500 Da | Guideline for oral bioavailability (Lipinski's Rule of Five). |
| logP / clogP | Octanol-water partition coefficient | 1 - 3 | A measure of lipophilicity; crucial for permeability, solubility, and metabolism. nih.gov |
| Polar Surface Area (PSA) | Surface sum over all polar atoms | < 140 Ų | Relates to membrane permeability and oral bioavailability. |
By monitoring these descriptors, medicinal chemists can guide the optimization of this compound analogues towards candidates with a higher probability of success in clinical development. researchgate.netunityfvg.it
Computational Chemistry and in Silico Modeling of 1 Pyridin 3 Yl Piperidin 3 Yl Methanol
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, molecular orbital energies, and reactivity, providing a detailed picture of molecular behavior.
Density Functional Theory (DFT) is a workhorse of computational chemistry used to investigate the electronic structure of molecules. It is employed to optimize molecular geometry and calculate various properties like vibrational frequencies and thermodynamic stability. For pyridine-containing compounds, DFT has been successfully used to correlate theoretical data with experimental results. researchgate.netirjet.net
In a study on 6-arylated-pyridin-3-yl methanol (B129727) derivatives, DFT calculations at the B3LYP/6-311++G(d,p) level were used to analyze the molecular geometry and electronic properties. researchgate.net The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical in this analysis. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. For the target compound, (1-(Pyridin-3-yl)piperidin-3-yl)methanol, DFT would be used to calculate these frontier orbitals. The nitrogen atom in the pyridine (B92270) ring and the oxygen of the methanol group are expected to significantly influence the electron density and the locations of the HOMO and LUMO.
Table 1: Illustrative Frontier Molecular Orbital Data for Analogous Pyridine Derivatives This table presents example data from related compounds to illustrate typical DFT findings.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |
| (6-([biphenyl]-4-yl)3-pyridinyl methanol) | -5.89 | -0.99 | 4.90 | researchgate.net |
| (6-(3-Flourophenyl)-4-pyridine-methanol) | -6.21 | -1.30 | 4.91 | researchgate.net |
| (6-(4-Chlorophenyl)-4-pyridine-methanol) | -6.24 | -1.45 | 4.79 | researchgate.net |
These calculations help predict which parts of the molecule are prone to electrophilic or nucleophilic attack and how substitutions on the pyridine or piperidine (B6355638) rings would alter the molecule's reactivity. researchgate.net
Molecular Electrostatic Potential (MEP) mapping is a visualization method used to understand the charge distribution and reactivity sites of a molecule. irjet.net The MEP surface plots color-coded regions of electrostatic potential onto the electron density surface. Red areas indicate negative potential (electron-rich), typically associated with lone pairs on heteroatoms like nitrogen and oxygen, and are favorable sites for electrophilic attack. Blue areas represent positive potential (electron-poor), usually around hydrogen atoms, indicating sites for nucleophilic attack.
For this compound, an MEP map would likely show a significant negative potential region around the pyridine nitrogen atom, making it a primary site for hydrogen bonding and protonation. nih.gov Another negative region would be associated with the oxygen atom of the hydroxymethyl group. Positive potential would be concentrated on the hydrogen atoms, particularly the one in the hydroxyl group. This analysis is crucial for predicting non-covalent interactions, which are key to molecular recognition in biological systems. irjet.net
Molecular Dynamics Simulations for Conformational Sampling
This compound possesses considerable conformational flexibility due to the rotatable bonds between the pyridine and piperidine rings and within the piperidine ring itself. Molecular Dynamics (MD) simulations are used to explore the conformational space of a molecule over time, providing insights into its dynamic behavior and the stability of different conformations in various environments (e.g., in a solvent like water). rsc.orgnih.gov
Molecular Docking Studies for Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is central to drug discovery for identifying potential drug candidates and understanding their mechanism of action. nih.govphyschemres.org Docking algorithms sample numerous possible binding poses and score them based on factors like electrostatic interactions, hydrogen bonds, and hydrophobic contacts.
Given the prevalence of the pyridine-piperidine scaffold in pharmacologically active compounds, this compound could be docked against various known protein targets. For instance, studies on similar piperidine derivatives have explored their potential as inhibitors of targets like the HDM2 protein or sigma receptors. rsc.orgresearchgate.net A docking study would place the compound into the active site of a target protein and predict its binding affinity (often expressed as a docking score or binding energy) and the specific interactions formed. The pyridine nitrogen and the hydroxyl group would be expected to act as key hydrogen bond donors or acceptors.
Table 2: Example Molecular Docking Results for an Analogous Compound This table shows hypothetical docking scores against different cancer targets, based on findings for similar molecules like (1H-indol-3-ylmethylene)-pyridin-3-yl-amine (1HIPA).
| Target Protein (PDB ID) | Binding Affinity (kcal/mol) | Reference |
| VEGFR2 (6XVK) | -9.1 | physchemres.org |
| EGFRK (1M17) | -7.6 | physchemres.org |
| Progesterone Receptor (1A28) | -8.1 | physchemres.org |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity. By identifying key molecular descriptors (physicochemical properties like logP, molecular weight, or topological indices) that influence activity, QSAR can be used to predict the activity of new, untested compounds. nih.gov
To build a QSAR model relevant to this compound, a dataset of structurally similar compounds with measured biological activity against a specific target would be required. Studies on piperidine derivatives have successfully used QSAR to create predictive models for activities such as GPCR-6 inhibition. researchgate.net These models can guide the design of more potent analogs by suggesting modifications that enhance the desired descriptors. For example, a QSAR model might reveal that increasing the hydrophobicity or adding a hydrogen bond donor at a specific position improves activity.
In Silico ADME Prediction (excluding toxicity)
In silico ADME prediction involves using computational models to estimate the Absorption, Distribution, Metabolism, and Excretion properties of a compound. These predictions are vital in the early stages of drug development to filter out candidates with poor pharmacokinetic profiles. nih.gov
For this compound, various ADME properties can be predicted using web-based tools or specialized software. Key parameters include:
Absorption: Human Intestinal Absorption (HIA) and cell permeability (e.g., Caco-2).
Distribution: Blood-Brain Barrier (BBB) penetration and plasma protein binding (PPB).
Metabolism: Prediction of which cytochrome P450 (CYP) enzymes are likely to metabolize the compound.
Studies on other heterocyclic compounds have shown that properties like molecular weight, polar surface area (PSA), and the number of rotatable bonds are critical determinants of ADME profiles. uni.lu While specific data for this compound is not available, predictions can be made based on its structure. Its relatively small size and the presence of polar groups suggest it may have good absorption but potentially limited BBB penetration.
Table 3: Predicted Physicochemical Properties for ADME Evaluation This table contains predicted properties for the target compound and its isomer, illustrating typical in silico ADME-related descriptors.
| Property | This compound (Predicted) | (1-(Pyridin-3-yl)piperidin-4-yl)methanol (B591457) (Predicted) | Reference |
| Molecular Formula | C₁₁H₁₆N₂O | C₁₁H₁₆N₂O | |
| Molecular Weight | 192.26 g/mol | 192.26 g/mol | |
| XlogP (Lipophilicity) | ~1.0 - 1.5 | 1.0 | |
| Polar Surface Area (PSA) | ~41.6 Ų | ~41.6 Ų | N/A |
| Hydrogen Bond Donors | 1 | 1 | N/A |
| Hydrogen Bond Acceptors | 3 | 3 | N/A |
| Rotatable Bonds | 2 | 2 | N/A |
In Vitro Pharmacological Profiling and Mechanistic Understanding of 1 Pyridin 3 Yl Piperidin 3 Yl Methanol
Preclinical in Vivo Studies of 1 Pyridin 3 Yl Piperidin 3 Yl Methanol Analogues
Efficacy Evaluation in Relevant Animal Models (excluding human trials)
Disease-Specific Models (e.g., neurological, metabolic, oncological)
No publicly available studies were identified that evaluated the efficacy of (1-(Pyridin-3-yl)piperidin-3-yl)methanol or its close analogues in any disease-specific animal models.
Biomarker Identification and Translational Studies
There is no information in the public domain regarding the use of this compound or its analogues in biomarker identification or translational studies.
Preclinical Pharmacokinetic (PK) Analysis (excluding toxicity)
Absorption and Distribution Characteristics
Specific data on the absorption and distribution of this compound or its analogues in preclinical models are not available in the reviewed literature.
Metabolic Fate in Preclinical Species
No studies detailing the metabolic pathways of this compound or its analogues in any preclinical species could be located.
Excretion Pathways
Information on the excretion routes of this compound or its analogues from the body in preclinical studies is not publicly available.
Pharmacodynamic (PD) Characterization in Preclinical Systems
The available research on compounds structurally related to this compound indicates a focus on their potential as modulators of critical neurotransmitter systems. For instance, the pyridinylpiperidine scaffold is a known pharmacophore for nicotinic acetylcholine (B1216132) receptor (nAChR) agonists. The interaction with these receptors is crucial for cognitive functions, and modulators are being investigated for their potential in treating cognitive deficits. Similarly, the structural motif has been explored for its activity at muscarinic acetylcholine receptors (mAChRs), which are also key targets for cognitive enhancement and the treatment of psychosis.
One area where some in vivo data for a related compound has been reported is in the context of cancer therapy. A stereoisomer of a quinoline (B57606) methanol (B129727) derivative, Vacquinol-1, which contains a piperidine-2-yl-methanol component, has been shown to possess oncolytic efficacy. This highlights the potential for this class of compounds to induce cell death in cancer cells. However, this compound is not a direct analogue of this compound.
While the scientific literature discusses the synthesis and in vitro activity of various pyridinylpiperidine derivatives, a significant gap exists in the public availability of in vivo pharmacodynamic data. This lack of accessible information, particularly in the form of detailed data tables from preclinical animal models, hinders a comprehensive public understanding of the in vivo efficacy and potential of this specific class of compounds. The research that has been conducted may reside in proprietary databases of pharmaceutical companies or may not have been published in a format that is readily accessible to the public.
Emerging Research Avenues and Future Perspectives for 1 Pyridin 3 Yl Piperidin 3 Yl Methanol
Innovative Synthetic Methodologies for Enhanced Efficiency
The synthesis of substituted piperidines is a cornerstone of pharmaceutical chemistry. mdpi.com For a compound such as (1-(Pyridin-3-yl)piperidin-3-yl)methanol, achieving high efficiency and stereoselectivity is paramount. Modern synthetic strategies are moving beyond traditional multi-step processes, which are often lengthy and low-yielding, toward more innovative and streamlined approaches.
One promising avenue is the use of catalytic enantioselective methods. For instance, rhodium-catalyzed asymmetric reductive Heck reactions have been successfully employed to create enantioenriched 3-substituted piperidines from pyridine (B92270) and boronic acids. nih.gov This multi-step process, which includes the partial reduction of pyridine followed by an asymmetric carbometalation and another reduction, allows for high yields and excellent control over the molecule's stereochemistry. nih.gov Another advanced technique involves the ring expansion of readily available chiral precursors like prolinols. This method uses an aziridinium intermediate to generate C3-substituted piperidines with good yields and high enantiomeric excess. nih.gov
Furthermore, biosynthesis-inspired strategies, such as the stereoselective three-component vinylogous Mannich reaction, offer a powerful way to assemble complex, multi-substituted piperidines. rsc.org These innovative methodologies could significantly enhance the efficiency of synthesizing this compound and its derivatives, making these compounds more accessible for further research and development.
| Synthetic Strategy | Key Features | Potential Advantages |
| Rh-catalyzed Asymmetric Reductive Heck Reaction | Uses aryl, heteroaryl, or vinyl boronic acids with a pyridine derivative. nih.gov | High yield, excellent enantioselectivity, broad functional group tolerance. nih.gov |
| Ring Expansion of Prolinols | Proceeds via an aziridinium intermediate with various nucleophiles. nih.gov | Good yields, high enantiomeric excess, substituent diversity at the C3 position. nih.gov |
| Stereoselective Three-Component Mannich Reaction | Inspired by the biosynthesis of piperidine (B6355638) alkaloids. rsc.org | Assembles multi-substituted chiral piperidines efficiently. rsc.org |
Exploration of Novel Therapeutic Indications and Biological Pathways
The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs targeting diverse biological pathways. mdpi.comencyclopedia.pub Derivatives of piperidine are integral to pharmaceuticals for cancer, Alzheimer's disease, and neuropathic pain, among others. encyclopedia.pub The presence of both piperidine and pyridine moieties in this compound suggests a broad potential for biological activity.
Future research could focus on screening this compound and its analogs against a variety of therapeutic targets. For instance, piperine, a natural alkaloid containing a piperidine ring, has been shown to modulate multiple signaling pathways, including Akt/mTOR, MAPK, and Wnt/β-catenin. nih.govnih.gov These pathways are crucial in the progression of many diseases, particularly cancer. The structural similarities suggest that this compound could also interact with these or related pathways.
Moreover, the neuroprotective potential of piperidine-containing compounds is an active area of investigation. Pyrazoline derivatives, for example, have been explored as inhibitors of enzymes like acetylcholinesterase (AChE) and monoamine oxidase (MAO), which are key targets in neurodegenerative disorders such as Alzheimer's and Parkinson's disease. nih.gov Given that the benzyl-piperidine group is known to bind effectively to the catalytic site of AChE, derivatives of this compound could be designed to target similar enzymes. encyclopedia.pub
| Potential Therapeutic Area | Relevant Biological Pathway/Target | Rationale |
| Oncology | Akt/mTOR, MAPK, Wnt/β-catenin nih.govnih.gov | Piperine, a related alkaloid, modulates these key cancer-related pathways. nih.gov |
| Neurodegenerative Disorders | Acetylcholinesterase (AChE), Monoamine Oxidase (MAO) nih.gov | The benzyl-piperidine core is a known binder to the AChE catalytic site. encyclopedia.pub |
| Viral Infections | Viral proteases, hemagglutinin fusion proteins encyclopedia.pub | Substituted N-benzyl piperidines have shown inhibitory activity against viruses like H1N1 influenza. encyclopedia.pub |
Advanced Drug Discovery Platforms and Screening Technologies
Identifying the biological targets and therapeutic potential of this compound can be significantly accelerated by modern drug discovery platforms. High-throughput screening (HTS) and fragment-based drug discovery (FBDD) are two powerful approaches that are particularly well-suited for exploring the bioactivity of heterocyclic compounds.
HTS employs state-of-the-art robotics and automated systems to test millions of compounds against a specific biological target in a short period. youtube.com This technology allows for the rapid identification of "hits" from large chemical libraries. The use of acoustic technology for dispensing nanoliter-sized droplets of compounds minimizes sample usage and prevents contamination, increasing both speed and efficiency. youtube.com By subjecting this compound and its derivatives to HTS campaigns, researchers can quickly assess their activity across a wide range of assays.
FBDD, on the other hand, starts with smaller, less complex molecules, or "fragments," that bind weakly to a biological target. wikipedia.org These initial hits are then grown or combined to create a more potent lead compound. wikipedia.org Given that heterocyclic fragments are important components of FBDD libraries, this compound could serve as a starting point for a fragment-based campaign. nih.gov Its structure provides multiple vectors for chemical modification, allowing for systematic elaboration to improve binding affinity and selectivity. nih.gov
| Technology Platform | Principle | Application to this compound |
| High-Throughput Screening (HTS) | Rapidly tests millions of compounds for activity against a biological target using automation. youtube.com | Enables broad screening of the compound and its analogs against diverse targets to identify initial leads. |
| Fragment-Based Drug Discovery (FBDD) | Identifies small, weakly binding fragments and chemically evolves them into potent leads. wikipedia.org | The core scaffold can be used as a fragment for elaboration to develop high-affinity ligands. nih.gov |
Potential for Derivatization in Chemical Probe Development
Chemical probes are essential tools for studying biological systems, allowing for the visualization and tracking of specific molecules and processes within living cells. The this compound scaffold is an excellent candidate for derivatization into such probes, particularly fluorescent probes for bioimaging.
The pyridine moiety, in particular, can be modified to create novel fluorescent dyes. rsc.org Researchers have successfully synthesized asymmetric pyridinium salts that exhibit large Stokes shifts, a desirable property for fluorescent probes as it minimizes self-quenching and improves signal-to-noise ratio. rsc.org By chemically modifying the pyridine ring of this compound, it may be possible to develop probes that selectively label specific cellular components or biomolecules. For instance, novel pyridine-based fluorescent probes have been developed for imaging lipid droplets in living cells. mdpi.com
In addition to imaging, derivatization can be used to enhance the detection of molecules in analytical techniques like mass spectrometry. By attaching a tag with high proton affinity, such as N-(4-aminophenyl)piperidine, to a molecule of interest, its signal intensity in positive ionization mode can be dramatically increased. nsf.govrowan.edu This approach has been used to improve the detection of organic acids by several orders of magnitude. rowan.edu Similar derivatization of this compound could facilitate its quantification in complex biological samples.
| Derivatization Application | Method | Potential Outcome |
| Fluorescent Probes | Modification of the pyridine ring to create a fluorophore. rsc.orgmdpi.com | Development of probes with large Stokes shifts for selective bioimaging of cellular targets. rsc.org |
| Enhanced Analytical Detection | Attachment of a high proton affinity tag. nsf.govrowan.edu | Improved sensitivity and quantification in mass spectrometry-based analyses. rowan.edu |
Application of Artificial Intelligence in Structure-Based Compound Design
Artificial intelligence (AI) is revolutionizing drug discovery by accelerating the design and optimization of new therapeutic agents. nih.gov For a scaffold like this compound, AI can be applied in several ways to guide the design of more potent and selective derivatives.
Structure-based AI approaches use the three-dimensional structure of a biological target to predict how well a small molecule will bind. frontiersin.org Machine learning models can be trained on large datasets of known protein-ligand interactions to predict binding affinities for new compounds. nih.govfrontiersin.org This allows for the virtual screening of vast chemical libraries to identify promising candidates before committing to expensive and time-consuming laboratory synthesis. frontiersin.org For example, AI models have been successfully used to predict kinase inhibitors, a major class of cancer drugs. nih.govfrontiersin.org
| AI Application | Description | Potential Impact |
| Structure-Based Virtual Screening | Uses machine learning to predict the binding affinity of molecules to a protein target based on its 3D structure. frontiersin.org | Rapidly identifies high-potential derivatives from large virtual libraries, reducing the need for extensive physical screening. |
| De Novo Drug Design | Employs generative models to create novel molecular structures with optimized properties. doi.orgresearchgate.net | Accelerates the design of new drug candidates with improved efficacy and safety profiles based on the core scaffold. |
| ADMET Prediction | AI algorithms predict the pharmacokinetic and toxicity properties of drug candidates from their molecular structure. researchgate.net | Helps to prioritize compounds with a higher likelihood of success in clinical trials by identifying potential liabilities early in the discovery process. |
Q & A
Q. What are the recommended synthetic routes for "(1-(Pyridin-3-yl)piperidin-3-yl)methanol," and how do reaction conditions influence yield and purity?
The synthesis typically involves multi-step organic reactions, including nucleophilic substitution and catalytic hydrogenation. For example:
- Step 1: React pyridin-3-yl derivatives with piperidin-3-yl precursors under basic conditions (e.g., K₂CO₃ in DMF) to form the piperidine-pyridine scaffold.
- Step 2: Reduce a ketone intermediate to the alcohol using agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). LiAlH₄ offers higher efficiency but requires anhydrous conditions .
- Optimization: Microwave-assisted synthesis can reduce reaction times, while purification via column chromatography (silica gel, ethyl acetate/hexane) improves purity .
Q. How can researchers characterize the molecular structure of "this compound" to confirm its identity?
Q. What biological targets or mechanisms are associated with this compound?
Piperidine-pyridine hybrids often interact with enzymes or receptors via hydrogen bonding and π-π stacking. For example:
- Enzyme inhibition: The hydroxyl group may bind to catalytic residues in kinases or proteases.
- Receptor modulation: The pyridine ring could engage with G protein-coupled receptors (GPCRs), as seen in structurally similar compounds targeting neurotransmitter systems .
Advanced Research Questions
Q. How can computational methods predict the reactivity and stability of "this compound" in aqueous environments?
- DFT calculations: Model the energy barrier for hydrolysis of the methanol group under acidic/basic conditions.
- MD simulations: Assess solvation dynamics and hydrogen-bonding networks with water molecules. Data from comparable compounds suggest moderate stability at pH 7–8 .
Q. What strategies address low solubility in biological assays, and how can derivatization improve pharmacokinetic properties?
- Co-solvents: Use DMSO (<5% v/v) or cyclodextrin-based formulations to enhance aqueous solubility.
- Derivatization: Introduce sulfonate or phosphate groups to the methanol moiety to increase hydrophilicity. For example, esterification with succinic anhydride improves bioavailability .
Q. How do steric and electronic effects of substituents on the pyridine ring influence binding affinity in target proteins?
- Case study: Bromine substitution at the pyridine 5-position (as in "(1-((5-Bromopyridin-3-yl)methyl)piperidin-4-yl)methanol") enhances hydrophobic interactions with protein pockets, increasing binding affinity by ~30% compared to unsubstituted analogs.
- Electronic effects: Electron-withdrawing groups (e.g., -NO₂) reduce basicity of the pyridine nitrogen, altering protonation states and receptor interactions .
Q. What analytical techniques resolve discrepancies in reported melting points or spectral data across studies?
- DSC/TGA: Differentiate polymorphic forms (e.g., crystalline vs. amorphous) that affect melting points.
- 2D NMR (COSY, HSQC): Assign overlapping proton signals in complex spectra, particularly for diastereomeric impurities .
Q. How can synthetic byproducts like "(3S,4R)-1-Ethyl-4-(4-fluorophenyl)piperidin-3-yl)methanol" be minimized or characterized?
- Optimization: Use chiral catalysts (e.g., BINAP-Ru complexes) to suppress racemization during piperidine ring formation.
- LC-MS/MS: Detect and quantify byproducts at trace levels (<0.1%) using high-resolution mass spectrometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
